
4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone is a chemical compound that features a morpholine ring attached to a pyrrolidinone structure with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone typically involves the reaction of 1-phenyl-2-pyrrolidinone with morpholine in the presence of a suitable coupling agent. One common method is to use carbonyldiimidazole (CDI) as the coupling agent, which facilitates the formation of the morpholinocarbonyl linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the phenyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can modulate the activity of the target molecules. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that contribute to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Morpholinocarbonyl)-1-phenyl-2-pyrrolidinone: Unique due to its specific combination of a morpholine ring and a pyrrolidinone structure.
4-(Morpholinocarbonyl)-1-phenyl-2-piperidinone: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.
4-(Morpholinocarbonyl)-1-phenyl-2-azetidinone: Contains an azetidinone ring, which is a four-membered lactam.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the morpholine ring and the pyrrolidinone structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
39629-99-7 |
|---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
4-(morpholine-4-carbonyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O3/c18-14-10-12(15(19)16-6-8-20-9-7-16)11-17(14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI-Schlüssel |
DBZMAKNIJBUOLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



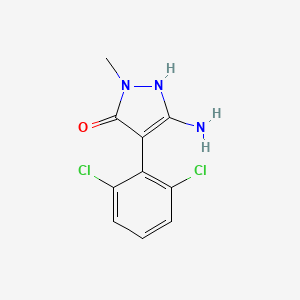
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)

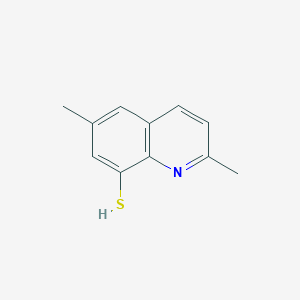
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
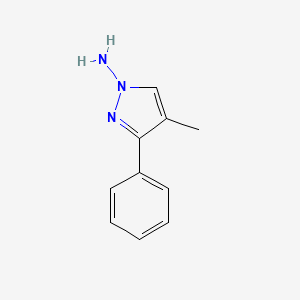
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
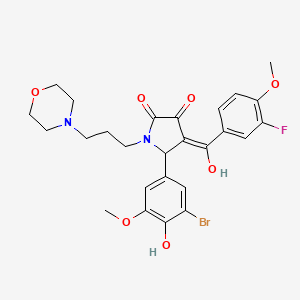

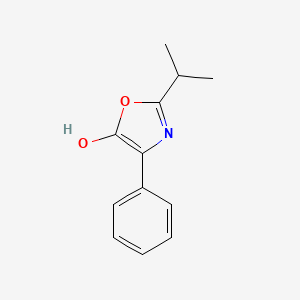
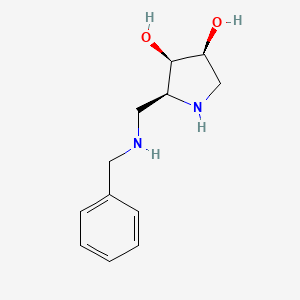
![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
